molecular formula C9H9FO2 B187068 Methyl 2-fluoro-6-methylbenzoate CAS No. 197516-57-7

Methyl 2-fluoro-6-methylbenzoate

Cat. No. B187068
M. Wt: 168.16 g/mol
InChI Key: CTCSAWGFOPOVEU-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-6-methylbenzoate” is a chemical compound with the CAS Number: 197516-57-7 . It is a colorless to yellow to brown liquid .


Molecular Structure Analysis

The molecular formula of “Methyl 2-fluoro-6-methylbenzoate” is C9H9FO2 . The InChI code is 1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 . The molecular weight is 168.16 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-6-methylbenzoate” is a liquid at room temperature . It has a molecular weight of 168.16 g/mol . The compound has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has two rotatable bonds .

Scientific Research Applications

  • Degradation Pathway in Methanogenic Degradation : A study by Londry and Fedorak (1993) focused on using fluorinated compounds like 6-Fluoro-3-methylphenol to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium. They proposed a degradation pathway starting from m-cresol and ending with benzoic acid, integrating the pathway for methanogenic degradation of m-cresol with the anaerobic metabolism of many phenols (Londry & Fedorak, 1993).

  • PET Cancer Imaging Agents : Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could be used as probes in positron emission tomography (PET) for imaging tyrosine kinase in cancers. These compounds demonstrated selective inhibitory activity against breast, lung, and colon cancer cell lines (Wang et al., 2006).

  • Preparation Methods for Related Compounds : Research by Daniewski et al. (2002) explored efficient methods for preparing compounds like 2-chloro-6-methylbenzoic acid, relevant in the context of the chemical synthesis and manipulation of similar compounds (Daniewski et al., 2002).

  • Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) investigated the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles and their in vitro biological properties. These compounds showed potent cytotoxicity in certain human breast cancer cell lines, indicating potential applications in cancer therapy (Hutchinson et al., 2001).

  • Synthesis of Radiopharmaceuticals : Wagner et al. (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, an 18F-labeled aromatic amino acid used in PET. Their method, which involved direct nucleophilic 18F fluorination, offers advantages over existing techniques (Wagner et al., 2009).

  • Antiviral Activity of Fluorobenzothiazole Derivatives : A study by Xie et al. (2017) synthesized novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which exhibited good curative and protective activities against tobacco mosaic virus (TMV) in vivo (Xie et al., 2017).

Safety And Hazards

“Methyl 2-fluoro-6-methylbenzoate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 2-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSAWGFOPOVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648645
Record name Methyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-6-methylbenzoate

CAS RN

197516-57-7
Record name Methyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Wittlinger, SP Chitnis, CD Pham, T Damghani… - 2023 - chemrxiv.org
Targeted small-molecule therapies in mutant epidermal growth factor receptor (EGFR) non-small cell lung cancer (NSCLC) have undergone several generations of development in …
Number of citations: 0 chemrxiv.org

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